Acridine, 9-cyclohexylamino-

CAS No.: 64046-83-9

Cat. No.: VC18983758

Molecular Formula: C19H20N2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64046-83-9 |

|---|---|

| Molecular Formula | C19H20N2 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | N-cyclohexylacridin-9-amine |

| Standard InChI | InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h4-7,10-14H,1-3,8-9H2,(H,20,21) |

| Standard InChI Key | QGQNYQWNUGSMAB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

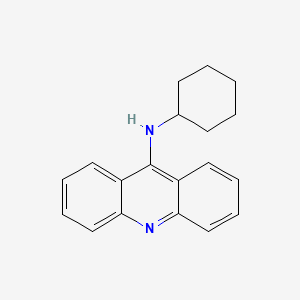

The compound features a planar tricyclic acridine system (three fused benzene rings) with a cyclohexylamine substituent at the 9-position. Key structural attributes include:

-

Molecular Formula: C₁₉H₂₀N₂

-

Molecular Weight: 276.38 g/mol

-

IUPAC Name: N-cyclohexylacridin-9-amine

The cyclohexyl group introduces steric bulk, potentially influencing DNA intercalation efficiency and binding kinetics compared to simpler acridine derivatives.

Spectroscopic and Computational Data

-

NMR: The ¹³C NMR spectrum (computed via HOSE algorithm) reveals aromatic carbons at δ 110–150 ppm and cyclohexyl carbons at δ 20–50 ppm .

-

Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 277.17, with fragmentation patterns indicative of acridine ring stability .

-

Predicted Collision Cross-Sections (CCS):

Adduct m/z CCS (Ų) [M+H]⁺ 277.17 165.4 [M+Na]⁺ 299.15 181.8 [M-H]⁻ 275.16 172.9

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 9-substituted acridines typically involves:

-

Ullmann Condensation: Reaction of o-chlorobenzoic acid with aniline to form N-phenyl anthranilic acid.

-

Cyclization: Treatment with polyphosphoric acid (PPA) at 100°C yields acridin-9(10H)-one .

-

N10-Alkylation: Phase-transfer catalysis with tetrabutyl ammonium bromide facilitates alkylation using 1-bromo-3-chloropropane or 1,2-dichloroethane, followed by amine functionalization .

For 9-cyclohexylaminoacridine, cyclohexylamine is introduced via nucleophilic substitution or reductive amination, though explicit protocols require extrapolation from analogous syntheses .

Structural Modifications

-

Side Chain Variations: Substituting the cyclohexyl group with shorter alkyl chains (e.g., ethyl, propyl) alters lipophilicity and DNA-binding affinity .

-

Phosphorylation: Adding phosphate groups (e.g., at C-2) enhances water solubility and electrophoretic mobility, critical for glycan analysis applications .

Biological Activities

Antimicrobial Properties

N10-Alkylated acridin-9-ones exhibit broad-spectrum activity:

-

Gram-Positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Fungal Pathogens: Moderate inhibition of Candida albicans (MIC = 16 µg/mL) .

Mechanistically, intercalation into microbial DNA disrupts replication and transcription .

Applications in Catalysis and Diagnostics

Radical Generation Catalysts

Acridine derivatives serve as photosensitizers in radical-mediated reactions. For example:

-

WO2018230743A1 Patent: Acridine-based catalysts generate hydroxyl radicals (- OH) under UV light, enabling oxidative transformations in organic synthesis .

Glycan Labeling

Red-emitting acridine dyes (e.g., phosphorylated 7,9-diaminoacridines) label oligosaccharides for capillary gel electrophoresis (CGE-LIF), offering superior mobility vs. traditional APTS labels .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

-

Lipophilicity: LogP = 5.3 (predicted), suggesting high membrane permeability but potential accumulation .

-

Metabolism: Hepatic cytochrome P450-mediated oxidation of the cyclohexyl group likely generates hydroxylated metabolites .

Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume